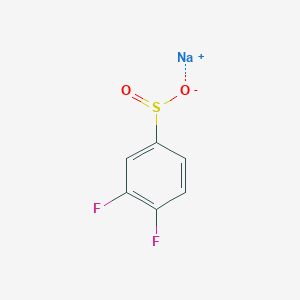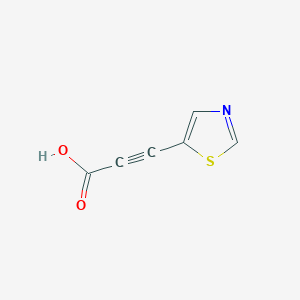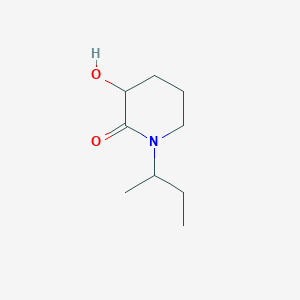
1-(Butan-2-yl)-3-hydroxypiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-3-hydroxypiperidin-2-one is an organic compound that belongs to the class of piperidones Piperidones are cyclic amides derived from piperidine, a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a hydroxyl group (-OH) and a butan-2-yl substituent attached to the piperidone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidone with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(Butan-2-yl)-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(Butan-2-yl)-3-oxopiperidin-2-one.
Reduction: Formation of 1-(Butan-2-yl)-3-hydroxypiperidine.
Substitution: Formation of various substituted piperidones depending on the substituent used.
科学的研究の応用
1-(Butan-2-yl)-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidone ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
1-(Butan-2-yl)-3-oxopiperidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(Butan-2-yl)-3-hydroxypiperidine: Similar structure but with a fully saturated piperidine ring.
1-(Butan-2-yl)-3-hydroxy-4-piperidone: Similar structure with an additional substituent on the piperidone ring.
Uniqueness
1-(Butan-2-yl)-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and a butan-2-yl substituent on the piperidone ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-butan-2-yl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3 |
InChIキー |
WKTAOMOKSGDYLE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CCCC(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


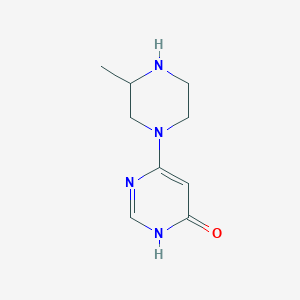

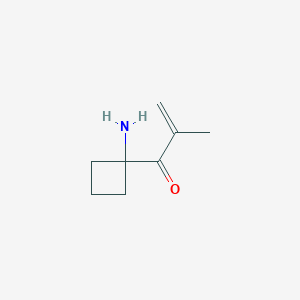

![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
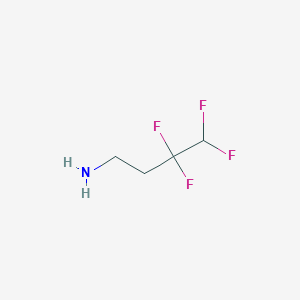
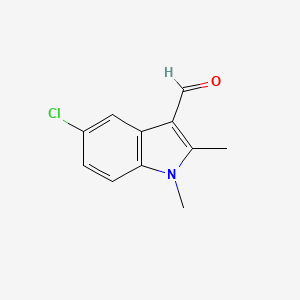

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
